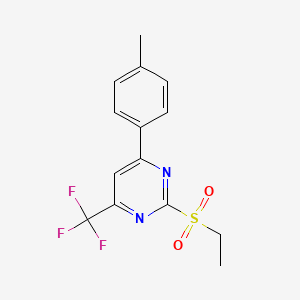
2-(3-Methylphenyl)-2H-pyrazol-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylphenyl)-2H-pyrazol-3-ylamine, also known as MPY, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
Scientific Research Applications
Photophysical Properties and Applications
2-(3-Methylphenyl)-2H-pyrazol-3-ylamine: derivatives exhibit interesting photophysical properties due to their structural features. These compounds can be used in the study of fluorescence and phosphorescence phenomena, which are crucial in the development of new materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells . The HOMO-LUMO energy levels of these compounds can be theoretically estimated using techniques like DFT (Density Functional Theory), which helps in understanding their electronic properties and potential applications in electronic devices .
Biological Activity and Drug Design
The pyrazole ring is a common motif in many pharmaceutical compounds due to its biological activity . Derivatives of 1-m-Tolyl-1H-pyrazol-5-amine have been explored for their potential as antifungal , antibacterial , and antioxidant agents. The presence of substituents like bromine can enhance these activities by increasing lipid solubility, which improves pharmacological activity . These compounds are also studied for their structure-activity relationship (SAR) , which is vital in drug design and development .
Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly those containing nitrogen, play a significant role in the synthesis of natural products like vitamins , hormones , and antibiotics 1-m-Tolyl-1H-pyrazol-5-amine serves as a versatile building block for constructing diverse heterocyclic scaffolds, which are essential in the development of new drugs and materials .
Supramolecular Chemistry
Due to its ability to form stable structures and engage in hydrogen bonding, 1-m-Tolyl-1H-pyrazol-5-amine can be used in supramolecular chemistry . It can act as a linker or a structural component in the creation of complex molecular assemblies, which have applications in areas like molecular recognition , sensing , and catalysis .
Organic Synthesis Methodologies
This compound is also significant in the field of organic synthesis . It can be involved in various synthetic methodologies, including multi-component reactions , cyclocondensation , and cascade/tandem protocols . These methods are crucial for constructing complex organic molecules efficiently and with high selectivity .
Chemical Biology and Bioconjugation
In chemical biology, 1-m-Tolyl-1H-pyrazol-5-amine derivatives can be used for bioconjugation —the process of attaching biomolecules to other molecules, which can be used in drug delivery systems and targeted therapy . Its derivatives can also serve as probes or labels in fluorescent imaging , aiding in the study of biological processes at the molecular level .
Mechanism of Action
Target of Action
Pyrazole and indole derivatives are known to interact with a variety of targets, including multiple receptors, due to their diverse pharmacological effects
Mode of Action
The mode of action of these compounds would depend on their specific targets. Generally, they could act by binding to their target receptors and modulating their activity .
Biochemical Pathways
Pyrazole and indole derivatives can affect various biochemical pathways due to their diverse biological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their specific chemical structures
Result of Action
The molecular and cellular effects of these compounds would depend on their specific targets and mode of action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of these compounds
properties
IUPAC Name |
2-(3-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-3-2-4-9(7-8)13-10(11)5-6-12-13/h2-7H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWLPZXBLNPSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)-2H-pyrazol-3-ylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B2946185.png)
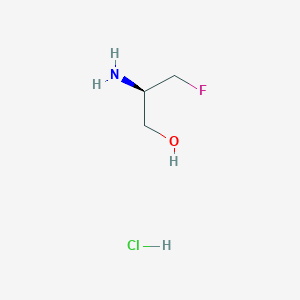
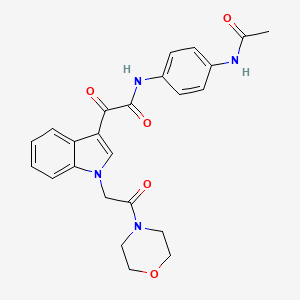
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2946189.png)


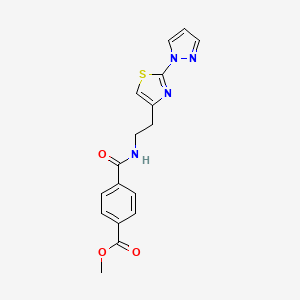
![{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone](/img/structure/B2946199.png)
![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2946200.png)
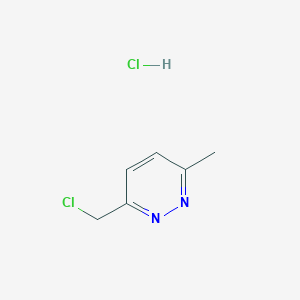
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone](/img/structure/B2946202.png)
![3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2946204.png)
![3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2946206.png)
